Trifluorovinyl radical
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Overview
Description
The trifluorovinyl radical is a highly reactive chemical species with the molecular formula C₂F₃ . It is characterized by the presence of three fluorine atoms attached to a vinyl group, making it a fluorinated derivative of the vinyl radical.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trifluorovinyl radicals typically involves the use of perfluorinated precursors. One common method is the dissociation of trifluorovinyl ethers under specific conditions. For example, trifluorovinyl methyl, ethyl, isopropyl, and tert-butyl ethers can be synthesized and then polymerized using free-radical initiators . The reaction conditions often involve high temperatures and the presence of radical initiators to facilitate the formation of the trifluorovinyl radical.
Industrial Production Methods: Industrial production of trifluorovinyl radicals is less common due to their high reactivity and instability. they can be generated in situ during the polymerization processes of trifluorovinyl ethers. The use of specialized equipment and controlled environments is essential to manage the reactivity and ensure safety during production .
Chemical Reactions Analysis
Types of Reactions: The trifluorovinyl radical undergoes various types of chemical reactions, including:
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Substitution Reactions: The radical can participate in substitution reactions, replacing hydrogen atoms in hydrocarbons.
Polymerization: It can initiate polymerization reactions, particularly with other vinyl compounds, leading to the formation of copolymers
Common Reagents and Conditions: Common reagents used in reactions with trifluorovinyl radicals include ethyl vinyl ether, vinyl acetate, and other vinyl compounds. The reactions typically require radical initiators and may be conducted in aqueous or organic solvents under controlled temperatures .
Major Products: The major products formed from reactions involving trifluorovinyl radicals are often copolymers with enhanced chemical resistance and thermal stability. These copolymers have applications in various industries, including coatings, elastomers, and membranes .
Scientific Research Applications
Trifluorovinyl radicals have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of trifluorovinyl radicals involves their high reactivity, which allows them to participate in various radical-mediated reactions. The radicals can undergo addition, substitution, and polymerization reactions, often involving the abstraction of hydrogen atoms or the formation of new carbon-carbon bonds. The presence of fluorine atoms enhances the stability of the radical and influences its reactivity .
Comparison with Similar Compounds
Vinyl Radical (C₂H₃): The non-fluorinated counterpart of the trifluorovinyl radical, with different reactivity and stability.
Difluorovinyl Radical (C₂F₂H): A partially fluorinated vinyl radical with intermediate properties between the vinyl and trifluorovinyl radicals.
Perfluorovinyl Radical (C₂F₄): A fully fluorinated vinyl radical with even higher stability and reactivity compared to the this compound.
Uniqueness: The this compound is unique due to its balance of reactivity and stability provided by the three fluorine atoms. This makes it particularly useful in the synthesis of high-performance materials and specialized polymers .
Properties
CAS No. |
4605-17-8 |
---|---|
Molecular Formula |
C2F3 |
Molecular Weight |
81.02 g/mol |
InChI |
InChI=1S/C2F3/c3-1-2(4)5 |
InChI Key |
MHNPWFZIRJMRKC-UHFFFAOYSA-N |
Canonical SMILES |
[C](=C(F)F)F |
Origin of Product |
United States |
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